Positional Isomerism: 1-Hydroxy-4-alkylamino vs. 1-Amino-4-hydroxy Substitution Pattern in C20H21NO5 Isomers
CAS 94313-81-2 (1-hydroxy-4-alkylamino) and CAS 34231-26-0 (Disperse Red 91; 1-amino-4-hydroxy-2-alkoxy) share the identical molecular formula C20H21NO5 and molecular weight (355.38 g/mol) but differ in the regiochemistry of the anthraquinone core substitution . The target compound places the hydroxyl group at position 1 and the substituted amino group at position 4, whereas Disperse Red 91 places the amino group at position 1, the hydroxyl at position 4, and an alkoxy chain at position 2. This topological difference is predicted to alter the polar surface area (calculated PSA: 84.86 Ų for CAS 94313-81-2 vs. 81.00 Ų for the 1-amino-2-alkoxy isomer) and the H-bond donor/acceptor count, which modulates dye-fiber interaction energy by an estimated 2–5 kJ/mol based on molecular mechanics calculations for analogous anthraquinone pairs [1].
| Evidence Dimension | Topological Polar Surface Area (PSA) and H-bond donor/acceptor topology |
|---|---|
| Target Compound Data | PSA = 84.86 Ų; H-bond donors: 2 (1 OH + 1 NH); H-bond acceptors: 6 (2 C=O + 1 OH + 3 ether O) |
| Comparator Or Baseline | Disperse Red 91 (CAS 34231-26-0): PSA ≈ 81.00 Ų; H-bond donors: 2 (1 NH₂ + 1 OH); H-bond acceptors: 6 |
| Quantified Difference | ΔPSA ≈ 3.86 Ų; reversed positioning of NH and OH hydrogen bond donor sites |
| Conditions | Computed molecular descriptors based on standard force-field geometry optimization (gas phase) |
Why This Matters
In disperse dyeing of hydrophobic fibers (polyester, acetate), small differences in PSA and H-bond topology directly influence dye uptake rate, equilibrium exhaustion, and wash fastness, making positional isomers non-interchangeable in production dyeing formulations.
- [1] Zhaodanci Chemical Dictionary. 9,10-Anthracenedione,1-hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]- – Computed Molecular Descriptors. Available at: https://www.zhaodanci.com View Source
